Absence of Published Head-to-Head Biological Activity Data for 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine
A systematic search of PubMed, Google Patents, and authoritative chemical databases (ChemicalBook, CymitQuimica, MolCore) did not identify any peer-reviewed study or patent that reports quantitative IC₅₀, Kd, MIC, or EC₅₀ values for 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine against any biological target. In contrast, structurally related pyrazole–thiazole-amine compounds such as 5-phenyl-thiazol-2-ylamine derivatives (e.g., compound 7h) have published FLT3 inhibitory activity (IC₅₀ < 10 nM against MV4-11 cells) and oral bioavailability data [1]. The absence of analogous data for the target compound means no direct quantitative potency comparison can be made.
| Evidence Dimension | Published biological activity (IC₅₀ / MIC / EC₅₀) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | 5-phenyl-thiazol-2-ylamine compound 7h: FLT3 IC₅₀ < 10 nM (MV4-11 cells); oral efficacy in AML xenograft models [1] |
| Quantified Difference | Not calculable |
| Conditions | Literature search up to April 2026; all major public databases queried |
Why This Matters
Without published potency data, the target compound cannot be scientifically prioritized over analogs that possess documented activity profiles; procurement decisions must be based on its role as a versatile synthetic intermediate rather than on validated biological performance.
- [1] Chen C-T, Hsu JT-A, Lin W-H, Lu C-T, Yen S-C, Hsu T, Huang Y-L, Song J-S, Chen C-H, Chou L-H, Yen K-J, Chen C-P, Kuo P-C, Huang C-L, Liu HE, Chao Y-S, Yeh T-K, Jiaang W-T. Identification of a potent 5-phenyl-thiazol-2-ylamine-based inhibitor of FLT3 with activity against drug resistance-conferring point mutations. Eur J Med Chem. 2015;100:151-161. DOI: 10.1016/j.ejmech.2015.05.008. View Source
